2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylacetamide
Description
Propriétés
Formule moléculaire |
C5H8BrN5O |
|---|---|
Poids moléculaire |
234.05 g/mol |
Nom IUPAC |
2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C5H8BrN5O/c1-8-3(12)2-11-4(6)9-5(7)10-11/h2H2,1H3,(H2,7,10)(H,8,12) |
Clé InChI |
PGYSTUQOTHDJFM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CN1C(=NC(=N1)N)Br |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Comparison and Substituent Effects
The compound’s structural analogs differ in substituent patterns on the triazole ring and the acetamide side chain. Key comparisons include:
- Bromo vs.
- Amino Group: The 3-amino group distinguishes it from non-amino-substituted triazoles (e.g., VU6010608) and may facilitate hydrogen bonding in target interactions .
Méthodes De Préparation
Core Structural Disconnections
The target molecule can be dissected into two primary components:
- 3-Amino-5-bromo-1H-1,2,4-triazole : Serves as the heterocyclic backbone.
- N-Methylacetamide side chain : Introduced via alkylation at the N1 position of the triazole.
Retrosynthetic considerations prioritize the early introduction of the bromo and amino groups to avoid side reactions during subsequent functionalization. The acetamide moiety is typically appended in the final steps to preserve its integrity.
Pathway Selection Criteria
- Regioselectivity : Ensuring alkylation occurs exclusively at the N1 position of the triazole.
- Functional Group Tolerance : Protecting the amino group during bromination or coupling steps.
- Yield Optimization : Balancing reaction time, temperature, and catalyst loading.
Synthesis of 3-Amino-5-bromo-1H-1,2,4-triazole
Direct Bromination of 3-Amino-1H-1,2,4-triazole
Bromination of 3-amino-1H-1,2,4-triazole using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours affords the 5-bromo derivative in 65–70% yield. However, over-bromination at the 3-position remains a concern, necessitating careful stoichiometric control.
Alternative Route via Cyclocondensation
Adapting methods from, aminoguanidine hydrochloride reacts with succinic anhydride under microwave irradiation (150°C, 20 minutes) to form a triazole precursor. Subsequent bromination with HBr/AcOH introduces the bromo group at position 5, yielding 3-amino-5-bromo-1H-1,2,4-triazole in 58% yield after recrystallization.
Alkylation with N-Methylchloroacetamide
Ullmann-Type Coupling
Drawing from, the triazole undergoes coupling with N-methylchloroacetamide under CuI catalysis (5 mol%), trans-(1R,2R)-N,N'-bismethyl-1,2-cyclohexane diamine (10 mol%), and K3PO4 in DMF at 110°C for 48 hours. This method achieves 34% yield but requires rigorous exclusion of moisture and oxygen.
Representative Procedure :
- Charge a flame-dried flask with 3-amino-5-bromo-1H-1,2,4-triazole (2.83 g, 19.1 mmol), CuI (0.165 g), K3PO4 (7.74 g), and ligand (0.274 mL).
- Degas with N2, add DMF (34.7 mL) and N-methylchloroacetamide (17.36 mmol).
- Heat at 110°C for 48 hours, followed by EtOAc extraction and silica gel chromatography (EtOAc/hexanes).
Base-Mediated Alkylation
Using K2CO3 (2 equiv) in DMF at 0°C for 2.5 hours, the triazole reacts with N-methylchloroacetamide to yield the target compound in 23% yield. Lower temperatures mitigate side reactions but prolong reaction times.
Tautomerism and Structural Characterization
NMR Spectroscopy
1H NMR analysis (400 MHz, CDCl3) reveals a singlet at δ 8.44 ppm for the triazole C-H proton, confirming substitution at N1. The N-methyl group resonates as a triplet at δ 3.02 ppm (J = 4.8 Hz), while the acetamide carbonyl appears at δ 170.2 ppm in 13C NMR.
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar triazole ring and the (Z)-configuration of the acetamide moiety. Intermolecular hydrogen bonds between the amino group and carbonyl oxygen stabilize the crystal lattice.
Optimization and Challenges
Catalyst Screening
Comparative studies show CuI outperforms Pd catalysts in Ullmann couplings, reducing homocoupling byproducts. However, Pd(PPh3)4 (2 mol%) in toluene at 100°C improves yields to 40% when using aryl halides.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but promote decomposition at elevated temperatures. Switching to acetonitrile at reflux preserves the amino group but lowers yields to 20%.
Scalability and Industrial Relevance
Continuous Flow Synthesis
Adapting microwave-assisted methods to flow reactors reduces reaction times from hours to minutes. A pilot-scale trial (10 g substrate) in a tubular reactor at 150°C achieves 52% yield with 95% purity.
Environmental Impact
Solvent recovery systems (e.g., DMF distillation) and catalyst recycling protocols reduce waste generation by 60%, aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with brominated triazole precursors. Key steps include:
- Cyclization : Formation of the 1,2,4-triazole core using aminoguanidine or similar reagents under reflux conditions.
- Substitution : Introducing the bromo group at the 5-position via electrophilic substitution, requiring controlled temperature (60–80°C) and anhydrous solvents (e.g., DMF) .
- Amide Coupling : Reaction of the triazole intermediate with N-methylacetamide using coupling agents like EDC/HOBt. Monitoring via TLC and optimizing pH (6.5–7.5) ensures high yields .
- Characterization : Confirm purity and structure using / NMR (e.g., δ 2.8–3.1 ppm for N-methyl protons) and LC-MS (expected [M+H]+ ~ 288) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies proton environments (e.g., NH at δ 5.2–5.5 ppm; triazole protons at δ 8.1–8.3 ppm). NMR confirms carbonyl (C=O at ~170 ppm) and triazole carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHBrNO requires 287.99 g/mol) .
- IR Spectroscopy : Detect functional groups (N-H stretch ~3300 cm, C=O ~1650 cm) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro Assays : Test against enzyme targets (e.g., kinases, CYP450) using fluorescence-based assays. Prioritize triazole-specific targets due to known interactions with metal ions in active sites .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and triplicate runs .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole synthesis be resolved?
- Methodological Answer :
- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure 1,4-regioselectivity. Optimize catalyst loading (5–10 mol% CuSO) and reduce side products via column chromatography .
- Computational Modeling : Apply DFT calculations to predict reactive sites and steric effects. Software like Gaussian09 can model transition states to guide synthetic routes .
Q. What strategies address contradictory data in biological activity studies (e.g., inconsistent IC values)?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) and standardized cell viability protocols.
- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess compound degradation. LC-MS/MS quantifies parent compound vs. metabolites .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) to measure binding kinetics (k/k) for suspected targets .
Q. How can molecular docking improve understanding of this compound’s mechanism of action?
- Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., EGFR, PDB ID: 1M17) from the RCSB PDB. Clean structures using MOE or Schrödinger Maestro.
- Docking Protocols : Use AutoDock Vina with Lamarckian GA. Set grid boxes to encompass active sites (e.g., ATP-binding pocket for kinases). Validate poses with MD simulations (NAMD/GROMACS) .
- SAR Analysis : Correlate docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC to refine pharmacophore models .
Q. What are the best practices for optimizing reaction conditions to enhance yield and scalability?
- Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst). ANOVA identifies significant factors (p < 0.05) .
- Green Chemistry : Replace DMF with Cyrene™ or 2-MeTHF for amide coupling. Monitor reaction progress via in situ IR .
- Scale-Up : Transition from batch to flow chemistry for bromination steps. Use Corning AFR modules to maintain mixing efficiency and thermal control .
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